n-Dodecanoylaspartic acid

Description

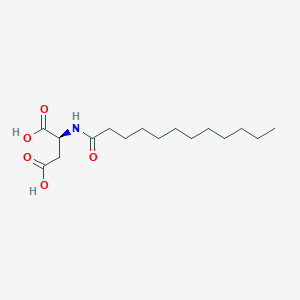

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(dodecanoylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO5/c1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20/h13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRXMSMANOGRCM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Conformational Analysis

Spectroscopic Investigations of Molecular Conformation (e.g., NMR, FTIR)

Spectroscopic methods are invaluable tools for probing the conformational landscape of molecules in solution and in the solid state. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly powerful for characterizing n-Dodecanoylaspartic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. For this compound, the NMR spectra would exhibit characteristic signals for the dodecanoyl chain and the aspartic acid residue. The long hydrocarbon chain would show a prominent signal for the terminal methyl group (CH₃) at approximately 0.9 ppm in the ¹H NMR spectrum, and a series of overlapping signals for the methylene (B1212753) groups (CH₂) in the 1.2-1.6 ppm region. The methylene group adjacent to the carbonyl group (α-CH₂) would appear further downfield.

The aspartic acid moiety would present more complex signals due to the presence of chiral centers and the influence of the amide and carboxylic acid groups. The α-proton of the aspartic acid residue is expected to have a chemical shift in the range of 4-5 ppm. rsc.org The chemical shifts of the protons and carbons in the aspartic acid part are sensitive to the pH and the conformational state of the molecule. Conformational analysis using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, providing insights into the folding of the molecule. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amide and carboxylic acid groups. A strong absorption band around 1700-1740 cm⁻¹ would correspond to the C=O stretching vibration of the carboxylic acid groups. The amide group would exhibit a characteristic amide I band (C=O stretching) around 1640-1660 cm⁻¹ and an amide II band (N-H bending and C-N stretching) around 1520-1550 cm⁻¹. The N-H stretching vibration of the amide would appear as a broad band in the region of 3300-3500 cm⁻¹. The long hydrocarbon chain would be identified by the C-H stretching vibrations around 2850-2960 cm⁻¹. arpnjournals.orgresearchgate.net The precise positions of these bands can provide information about the hydrogen bonding interactions within the molecule and in the solid state. researchgate.net

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Reference |

|---|---|---|---|

| ¹H NMR | Terminal CH₃ (dodecanoyl) | ~0.9 ppm | rsc.org |

| (CH₂)n (dodecanoyl) | 1.2-1.6 ppm | rsc.org | |

| α-CH (aspartic acid) | 4-5 ppm | rsc.org | |

| NH (amide) | Variable | rsc.org | |

| FTIR | C=O (carboxylic acid) | 1700-1740 cm⁻¹ | arpnjournals.org |

| Amide I (C=O) | 1640-1660 cm⁻¹ | researchgate.net | |

| Amide II (N-H bend, C-N stretch) | 1520-1550 cm⁻¹ | researchgate.net | |

| C-H stretch (dodecanoyl) | 2850-2960 cm⁻¹ | arpnjournals.org |

X-ray Crystallographic Studies of this compound and its Complexes

Research on N-dodecanoyl-L-amino acids such as N-dodecanoyl-L-alanine and N-dodecanoyl-L-leucine reveals that these molecules tend to form well-ordered crystalline structures. nih.gov The crystal packing is typically characterized by the formation of bilayers, where the hydrophobic dodecanoyl chains align parallel to each other, and the polar amino acid headgroups interact through a network of hydrogen bonds. nih.govresearchgate.net This self-assembly is driven by the amphiphilic nature of the molecules.

In such structures, the dodecanoyl chains often adopt an all-trans conformation, leading to efficient packing. The hydrogen bonding between the amide and carboxylic acid groups of the amino acid residues plays a crucial role in stabilizing the crystal lattice. nih.gov It is anticipated that this compound would exhibit similar packing motifs, with the two carboxylic acid groups of the aspartic acid moiety participating in an extensive hydrogen-bonding network. The presence of a second carboxylic acid group may lead to more complex and potentially more stable layered structures compared to N-dodecanoyl derivatives of mono-carboxylic amino acids.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| N-dodecanoyl-L-alanine | Triclinic | P1 | a = 4.8852(2) Å, b = 5.5958(2) Å, c = 30.2891(13) Å, α = 90.765(3)°, β = 91.034(4)°, γ = 105.561(4)° | nih.gov |

| N-dodecanoyl-L-proline | Monoclinic | P2₁ | a = 5.6133(3) Å, b = 12.8229(7) Å, c = 24.9961(13) Å, β = 90.231(5)° | nih.gov |

| N-dodecanoyl-L-phenylalanine | Orthorhombic | P2₁2₁2₁ | a = 5.3354(2) Å, b = 12.7541(6) Å, c = 28.9824(14) Å | nih.gov |

| N-dodecanoyl-L-leucine | Orthorhombic | P2₁2₁2₁ | a = 5.3371(3) Å, b = 12.7841(8) Å, c = 27.9715(16) Å | nih.gov |

Advanced Structural Elucidation Techniques

Beyond standard NMR and FTIR, a suite of advanced techniques can be employed for a more profound understanding of the structural intricacies of this compound. Mass spectrometry (MS), particularly when coupled with fragmentation techniques (MS/MS), can confirm the molecular weight and provide information about the sequence of the acyl chain and the amino acid headgroup. nih.govresearchgate.net

For detailed conformational analysis in solution, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning all proton and carbon signals unambiguously. mdpi.com Furthermore, solid-state NMR (ssNMR) could provide valuable information about the conformation and packing of this compound in its solid, microcrystalline, or aggregated state, complementing the data obtained from X-ray crystallography.

Computational modeling, including molecular dynamics simulations and quantum mechanical calculations, can supplement experimental data by predicting stable conformations, analyzing intermolecular interactions, and providing a dynamic picture of the molecule's behavior in different environments.

Molecular Interactions and Binding Mechanisms

Non-Covalent Interactions with Biomolecules (e.g., Proteins, Peptides)

The stability and function of complex biological structures, such as proteins, are heavily dependent on a network of non-covalent interactions. nih.gov These interactions, though individually weak (typically 1-5 kcal/mol), collectively exert a powerful influence. encyclopedia.pub n-Dodecanoylaspartic acid can engage in several types of these interactions.

The long, 12-carbon aliphatic tail of the dodecanoyl group primarily engages in hydrophobic interactions and van der Waals forces . When introduced into an aqueous environment, such as the cellular milieu, the hydrophobic tail seeks to minimize its contact with water. It preferentially associates with nonpolar amino acid residues on the surface or within the hydrophobic cores of proteins. rcsb.orggatech.edu This process is entropically driven and is a major force in protein folding and ligand binding. researchgate.net

Simultaneously, the aspartic acid head group, with its carboxyl and amino functionalities, is capable of forming hydrogen bonds and ionic bonds . gatech.eduresearchgate.net The carboxyl groups can act as hydrogen bond acceptors, while the amide N-H group can act as a hydrogen bond donor. nih.gov Depending on the ambient pH, the carboxyl groups can be deprotonated to form a negatively charged carboxylate, enabling strong electrostatic or ionic interactions with positively charged amino acid residues like lysine (B10760008) or arginine on a protein's surface. nih.gov

These varied interactions allow this compound to associate with proteins and peptides in multiple orientations, contributing to the formation of stable complexes.

Table 1: Potential Non-Covalent Interactions of this compound

| Molecular Moiety | Interacting Biomolecular Group | Primary Interaction Type |

|---|---|---|

| Dodecanoyl (C12) Tail | Nonpolar amino acid side chains (e.g., Leucine, Isoleucine, Valine) | Hydrophobic Interactions |

| Dodecanoyl (C12) Tail | Any nearby atom | Van der Waals Forces |

| Aspartic Acid (Head) | Polar/charged amino acid side chains (e.g., Lysine, Arginine, Serine) | Ionic Bonds, Hydrogen Bonds |

Role in Solubilization and Stabilization of Biological Macromolecules

The amphiphilic nature of this compound makes it an effective surfactant, capable of aiding in the solubilization and stabilization of biological macromolecules, particularly those that are poorly soluble in aqueous solutions, such as membrane proteins or certain structural proteins. nih.gov This property is shared among N-acyl amino acids, which are known to self-assemble into various nanostructures, most commonly micelles. nii.ac.jp

In an aqueous solution above a specific concentration, known as the critical micelle concentration (CMC), these surfactant molecules spontaneously aggregate. They arrange themselves into spherical structures (micelles) where the hydrophobic dodecanoyl tails form a core, shielded from the water, and the hydrophilic aspartic acid heads form the outer surface, interacting with the aqueous environment. nii.ac.jp

This micellar core creates a microenvironment capable of encapsulating hydrophobic molecules or the transmembrane domains of proteins, effectively solubilizing them in the bulk aqueous phase. Research on similar N-dodecanoylamino acids has shown that the properties of the amino acid head group can influence the CMC and the aggregation number of the micelles. nii.ac.jp For instance, the enthalpy of micelle formation for several N-dodecanoylamino acids is positive at lower temperatures and decreases as the temperature rises, indicating the process is entropically driven. nii.ac.jp This ability to form stable aggregates is crucial for applications in drug delivery and in the manipulation and study of poorly soluble proteins. nih.govnih.gov

Table 3: Micellar Properties of Related N-Dodecanoylamino Acid Surfactants at 298.15 K (pH 7.4)

| Surfactant | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |

|---|---|---|

| Sodium N-dodecanoylglycinate (C12Gly) | 16.5 | 40 |

| Sodium N-dodecanoyl-L-alaninate (C12Ala) | 14.0 | 48 |

| Sodium N-dodecanoyl-L-valinate (C12Val) | 11.2 | 60 |

Source: Adapted from experimental data on related N-acyl amino acid surfactants to illustrate the principles of micelle formation. nii.ac.jp The aggregation number indicates the average number of surfactant molecules in each micelle.

Enzymatic Modulation and Biochemical Pathway Investigations

Steroid Sulfatase (STS) Inhibition Mechanisms

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, catalyzing the hydrolysis of inactive steroid sulfates into their active forms. Inhibition of this enzyme is a key therapeutic strategy, particularly in hormone-dependent cancers. The most potent STS inhibitors are typically based on an aryl sulfamate (B1201201) pharmacophore, which is thought to irreversibly modify a formylglycine residue in the enzyme's active site.

Despite the extensive research into STS inhibitors, a review of the scientific literature reveals no specific studies detailing the interaction of n-Dodecanoylaspartic acid with the steroid sulfatase enzyme. Consequently, there is no available data on its potential active site interactions or the influence of its hydrophobic chain on inhibitory efficiency.

Enzyme Active Site Interactions

There is currently no published research available that describes the specific interactions between this compound and the active site of the steroid sulfatase enzyme.

Influence of Hydrophobic Chain Length on Enzyme Efficiency

There is currently no published research available that investigates the influence of the dodecanoyl (C12) chain length of this compound on the inhibitory efficiency against steroid sulfatase.

Phospholipase A2 (PLA2) Inhibition Mechanisms

Phospholipase A2 (PLA2

Modulation of Cellular Energy Metabolism in Microbial Systems

While direct studies on the modulation of microbial energy metabolism by this compound are not extensively documented, the metabolic fate of its constituent components, dodecanoic acid and aspartic acid, in microorganisms offers significant insights. Microorganisms can utilize amino acids and fatty acids as crucial sources of carbon, nitrogen, and energy. researchgate.net

Amino acids such as aspartate can be catabolized by anaerobic bacteria to produce acetate, a key intermediate in cellular energy production. mdpi.com The intestinal microbiota, for instance, is known to be heavily involved in the utilization and catabolism of various amino acids derived from dietary and endogenous proteins. mdpi.com These amino acids can serve as precursors for the synthesis of short-chain fatty acids (SCFAs), which are pivotal in host energy homeostasis. mdpi.com Specifically, aspartate can be metabolized by certain bacteria to generate acetate. mdpi.com In some microorganisms, such as Oenococcus oeni, excessive concentrations of L-aspartic acid have been shown to modify D-glucose metabolism, leading to an overproduction of acetic acid. nih.gov

Fatty acids, such as dodecanoic acid (lauric acid), are broken down through the β-oxidation pathway to produce acetyl-CoA. This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, generating ATP and reducing equivalents (NADH and FADH2) that drive oxidative phosphorylation, the primary mechanism of energy production in aerobic organisms.

| Component | Metabolic Pathway | Key Products | Impact on Cellular Energy |

|---|---|---|---|

| Dodecanoic Acid | β-Oxidation | Acetyl-CoA | Feeds into the TCA cycle for ATP production |

| Aspartic Acid | Amino Acid Catabolism | Oxaloacetate, Acetate | Intermediates for the TCA cycle and other biosynthetic pathways |

Biosynthesis and Degradation Pathways of N-Acyl Amides

The biosynthesis and degradation of N-acyl amides, including N-acyl amino acids (NAAAs) like this compound, are governed by specific enzymatic pathways that are still being fully elucidated. nih.govresearchgate.net

Biosynthesis: The primary proposed route for the biosynthesis of NAAAs involves the direct condensation of an acyl-CoA thioester with an amino acid. nih.govresearchgate.net In the case of this compound, this would involve the reaction of dodecanoyl-CoA with aspartic acid, catalyzed by an N-acyl synthetase or a similar enzyme. This reaction forms the characteristic amide bond linking the fatty acid to the amino group of the amino acid. While hundreds of potential bioactive lipids could be generated through such pathways, the specific enzymes responsible for many of these reactions are yet to be fully characterized. nih.govresearchgate.net

Another potential, though less direct, pathway could involve the modification of other N-acyl amides. However, the condensation of the fatty acyl-CoA and the amino acid remains the most direct and widely hypothesized biosynthetic route.

Degradation: The degradation of N-acyl amides is primarily achieved through hydrolysis of the amide bond, a reaction catalyzed by enzymes known as fatty acid amide hydrolases (FAAH). researchgate.net This enzymatic action breaks the bond between the acyl group and the amino acid, releasing the constituent fatty acid and amino acid. researchgate.net For this compound, FAAH or a similar hydrolase would catalyze its conversion back to dodecanoic acid and aspartic acid.

These degradation products can then be channeled into other metabolic pathways for energy production or biosynthesis as described in the previous section. The balance between the biosynthetic and degradative enzymatic activities dictates the endogenous levels of these bioactive lipids, which can play roles in cellular signaling. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of N Dodecanoylaspartic Acid Derivatives

Impact of Acyl Chain Length on Biological Activity

Research on various N-acyl amino acids has demonstrated a clear correlation between the carbon chain length of the acyl group and biological efficacy, such as antimicrobial or surfactant properties. Generally, as the acyl chain length increases, the hydrophobicity of the molecule increases, which can enhance its interaction with lipid bilayers of cell membranes. However, this relationship is not always linear, and an optimal chain length is often observed for a specific biological activity.

For instance, studies on antimicrobial lipopeptides have shown that increasing the acyl chain length can lead to a gradual increase in activity against certain pathogens up to a certain point, after which the activity may plateau or even decrease. nih.govmdpi.com This biphasic behavior suggests that while a certain level of hydrophobicity is necessary for membrane disruption, excessively long chains might hinder the molecule's solubility or ability to traverse the cell wall. nih.gov

In the context of surfactant properties, which are relevant to the formulation and bioavailability of these compounds, the acyl chain length also plays a pivotal role. An increase in the fatty acyl chain length of N-acyl amino acid surfactants generally enhances their interfacial activity and the formation of more compact adsorption films. researchgate.net

While specific data for a homologous series of N-acylaspartic acids centered around the dodecanoyl (C12) chain is not extensively available in the public domain, the established principles from related N-acyl amino acids and lipopeptides provide a strong foundation for predicting the impact of acyl chain length. It is anticipated that variations in chain length around C12 would significantly modulate the biological activity of N-dodecanoylaspartic acid derivatives.

Table 1: Predicted Impact of Acyl Chain Length on the Antimicrobial Activity of N-Acylaspartic Acid Derivatives

| Acyl Chain Length | Predicted Relative Antimicrobial Activity | Rationale |

| < C10 | Lower | Insufficient hydrophobicity for effective membrane interaction. |

| C10 - C14 | Optimal | Balanced hydrophobicity and solubility for membrane disruption. nih.gov |

| > C14 | Lower | Increased hydrophobicity may lead to reduced solubility and aggregation, hindering interaction with bacterial cells. nih.gov |

Influence of Amino Acid Moiety Modifications

The aspartic acid residue in this compound serves as a crucial scaffold, and modifications to this amino acid moiety can profoundly impact the compound's biological profile. The presence of two carboxylic acid groups in aspartic acid provides opportunities for various chemical modifications that can alter the molecule's polarity, charge, and ability to interact with biological targets.

Alterations to the amino acid core can include esterification of the carboxylic acid groups, amidation, or replacement of aspartic acid with other amino acids. These changes can affect the molecule's solubility, metal-chelating properties, and hydrogen bonding capabilities, all of which are critical for biological interactions.

For example, converting the carboxylic acid groups to esters or amides would neutralize their negative charge, making the molecule more lipophilic. This could enhance its ability to cross cell membranes but might also reduce its interaction with targets that rely on electrostatic interactions.

The choice of the amino acid itself is also critical. Studies on dipeptides have shown that replacing one amino acid with another can significantly alter biological activity. For instance, the specific structure of the amino acid side chain can influence the compound's affinity for receptors or enzymes.

Stereochemical Effects on Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of biological activity. This compound possesses a chiral center at the alpha-carbon of the aspartic acid residue, meaning it can exist as two non-superimposable mirror images, or enantiomers: N-dodecanoyl-L-aspartic acid and N-dodecanoyl-D-aspartic acid.

Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity. This means they will interact differently with each enantiomer of a chiral molecule. It is well-established that the L- and D-isomers of aspartic acid have distinct biological roles. researchgate.netnih.govnews-medical.net L-aspartic acid is one of the 20 proteinogenic amino acids and acts as a neurotransmitter, while D-aspartic acid is involved in neuroendocrine regulation. news-medical.netoup.com

Derivatization Strategies for Enhanced Functional Properties

To improve the functional properties of this compound, such as its solubility, stability, or biological activity, various derivatization strategies can be employed. These strategies involve chemically modifying the molecule to introduce new functional groups or alter existing ones.

One common approach is the esterification of the carboxylic acid groups. Converting one or both carboxyl groups into esters can increase the lipophilicity of the molecule, which may enhance its ability to permeate cell membranes. The choice of the alcohol used for esterification can further tune the physicochemical properties of the resulting derivative.

Amidation of the carboxylic acid groups is another effective strategy. Reacting the carboxyl groups with amines to form amides can introduce a wide range of functionalities, depending on the structure of the amine used. This can be used to attach other bioactive molecules, targeting moieties, or groups that improve solubility or stability. For example, amidation with amino acids or peptides could lead to novel compounds with unique biological activities.

Computational Chemistry and Molecular Dynamics Simulations

Ligand Docking Studies for Enzyme Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govyoutube.com In the context of n-Dodecanoylaspartic acid, ligand docking studies are instrumental in predicting its binding affinity and mode of interaction with various enzyme targets. This approach is foundational in identifying potential enzyme inhibitory functions. nih.govsemanticscholar.org

The process involves computationally placing the this compound molecule (the ligand) into the binding site of a target protein, such as aspartate semialdehyde dehydrogenase or urease. nih.govsemanticscholar.org Scoring functions are then used to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). researchgate.net Lower, more negative scores typically indicate a more favorable binding interaction.

Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the enzyme's active site. nih.govajol.info For this compound, the long dodecanoyl chain is expected to form extensive hydrophobic interactions, while the aspartic acid headgroup can participate in hydrogen bonding and electrostatic interactions with polar or charged residues. nih.gov These predictions guide the rational design of more potent and selective enzyme inhibitors.

Table 1: Illustrative Ligand Docking Results for this compound with a Hypothetical Enzyme Target

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy | -8.5 kcal/mol | Val-102, Leu-150, Ile-210 | Hydrophobic |

| Hydrogen Bonds | 2 | Arg-124, Ser-212 | H-Bond Donor/Acceptor |

| Electrostatic | 1 | Arg-124 | Ionic |

Molecular Dynamics Simulations of this compound in Biomolecular Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by docking studies. researchgate.netnih.gov By simulating the movements of atoms over time, MD can assess the stability of protein-ligand complexes and investigate the interactions of compounds with cellular membranes. mdpi.comdntb.gov.ua

Following a docking study, MD simulations are frequently employed to validate the predicted binding pose and evaluate the stability of the protein-ligand complex over time (e.g., nanoseconds to microseconds). researchgate.netmdpi.com The simulation tracks the atomic trajectories of the entire system, including the protein, the ligand, and surrounding solvent molecules.

Analysis of the simulation can reveal important dynamic properties. The Root Mean Square Deviation (RMSD) of the ligand's position relative to the protein's binding site is a key metric; a stable, low RMSD value suggests the ligand remains tightly bound in its initial pose. mdpi.com The Radius of Gyration (rGyr) can indicate conformational changes or compactness of the complex during the simulation. mdpi.com These simulations offer a more realistic and detailed understanding of the binding mechanism, including the role of conformational flexibility. researchgate.netnih.gov

Table 2: Typical MD Simulation Analysis of a Protein-Ligand Complex

| Metric | Average Value | Interpretation |

| Ligand RMSD | 1.5 Å | Stable binding in the active site |

| Protein Backbone RMSD | 2.0 Å | No significant unfolding or major conformational change |

| Radius of Gyration (rGyr) | 22.5 Å | The complex maintains a stable and compact structure |

| Protein-Ligand H-Bonds | 3 | Key hydrogen bonds are consistently maintained |

Membrane-Compound Interactions

The amphiphilic nature of this compound—possessing a long hydrophobic tail and a polar headgroup—suggests it will interact significantly with lipid bilayers, the primary components of cell membranes. MD simulations are an essential tool for studying these interactions at an atomic level. nih.govnih.gov

Simulations can model the insertion of the compound into a model membrane (e.g., a POPC bilayer), its orientation within the lipid environment, and its effect on membrane properties. ugent.bemdpi.com It is expected that the dodecanoyl tail would insert into the hydrophobic core of the membrane, while the charged aspartic acid headgroup would remain near the polar lipid headgroups at the membrane-water interface. These simulations can quantify the depth of penetration and the compound's influence on membrane fluidity and thickness. nih.gov

Density Functional Theory (DFT) Applications in Compound Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netnih.gov DFT calculations are invaluable for analyzing the intrinsic properties of this compound, providing insights into its geometry, stability, and chemical reactivity. mdpi.comresearchgate.net

DFT can be used to determine the molecule's optimized three-dimensional structure and to calculate a range of electronic descriptors. mdpi.com Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com Other calculated properties, such as the molecular electrostatic potential, can predict regions of the molecule that are likely to engage in electrostatic or nucleophilic/electrophilic interactions. mdpi.com

Table 3: Representative Quantum Chemical Descriptors for an N-Acyl Amino Acid Calculated via DFT

| Descriptor | Calculated Value | Significance |

| Energy of HOMO | -6.8 eV | Relates to electron-donating ability |

| Energy of LUMO | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 Debye | Measures overall molecular polarity |

| Total Energy | -950 Hartrees | Thermodynamic stability of the molecule |

Computational Approaches in Structure-Function Correlation

The ultimate goal of these computational studies is to establish a clear correlation between the molecular structure of this compound and its biological or chemical function. nih.gov By integrating the findings from various computational methods, a comprehensive structure-function relationship can be developed.

For instance, docking and MD simulations (Section 8.1 and 8.2) directly link the compound's three-dimensional structure—including the length of its acyl chain and the nature of its amino acid headgroup—to its function as a potential enzyme inhibitor. nih.gov These methods can explain how structural modifications might enhance binding affinity or selectivity.

Similarly, DFT calculations (Section 8.3) connect the electronic structure to its chemical function. The calculated reactivity indices can predict how the molecule might behave in different chemical environments, complementing the insights gained from classical simulations of its interactions with larger biological structures like proteins and membranes. mdpi.com Together, these computational approaches provide a powerful framework for understanding and predicting the functional roles of this compound based on its fundamental molecular properties.

Research Applications in Model Systems and in Vitro Studies

Permeation Enhancement Mechanisms in Dermal and Mucosal Models

N-acyl amino acids, including structures similar to n-Dodecanoylaspartic acid, are recognized for their potential as chemical permeation enhancers (CPEs) for transdermal and mucosal drug delivery. Their efficacy stems from their ability to reversibly disrupt the barrier function of the stratum corneum (SC), the outermost layer of the skin. The primary mechanisms of action involve interactions with the lipid and protein components of the SC. nih.gov

The amphiphilic structure of these molecules is key to their function. The lipophilic dodecanoyl chain can intercalate into the highly ordered intercellular lipid bilayers of the stratum corneum. This insertion disrupts the tight packing of the lipid lamellae, leading to an increase in the fluidity of the lipid chains. nih.gov This fluidization creates a more permeable pathway for drug molecules to diffuse through the skin barrier. The polar amino acid headgroup, in this case, derived from aspartic acid, is thought to interact with the polar head groups of the stratum corneum lipids, further contributing to the destabilization of the lipid bilayer. nih.gov

In addition to lipid disruption, some permeation enhancers can interact with the intracellular protein domains, primarily keratin, within the corneocytes. This interaction can alter the protein's conformation, potentially opening up aqueous channels and facilitating the transport of hydrophilic molecules. nih.gov

Studies on a series of N-dodecanoyl-L-amino acid methyl esters have provided insights into the structure-activity relationship of these enhancers. Using hydrocortisone (B1673445) as a model drug, various derivatives were tested for their ability to enhance dermal penetration. The results, summarized in the table below, demonstrate that the choice of the amino acid headgroup significantly influences the enhancement activity.

| N-Dodecanoyl-L-amino acid methyl ester | Enhancement Ratio (Permeability Coefficient) | Enhancement Ratio (24h Receptor Concentration) | Enhancement Ratio (24h Skin Content) |

|---|---|---|---|

| Proline | 1.5 | 13.7 | 11.3 |

| Phenylalanine | 0.8 | 1.5 | 16.5 |

| Glycine | 1.1 | 2.5 | 3.8 |

| Serine | 1.2 | 4.2 | 5.5 |

| Alanine | 1.1 | 3.3 | 4.9 |

| Valine | 0.9 | 1.9 | 5.7 |

| Leucine | 0.9 | 1.8 | 6.9 |

| Methionine | 1.0 | 2.1 | 9.2 |

| Tyrosine | 0.9 | 1.6 | 12.2 |

| Tryptophan | 0.8 | 1.4 | 14.1 |

Data sourced from Fincher, et al. (1996). The study evaluated N-dodecanoyl-L-amino acid methyl esters as dermal penetration enhancers for hydrocortisone. Enhancement Ratios (ER) are relative to a control without an enhancer. nih.gov

The proline derivative showed the highest enhancement of drug concentration in the receptor fluid, while the phenylalanine derivative resulted in the highest retention of the drug within the skin. nih.gov These findings suggest that this compound, with its dicarboxylic aspartic acid headgroup, would likely function through similar lipid fluidization and potentially protein interaction mechanisms, with its specific efficacy being dependent on factors like pH and formulation.

Antimicrobial Activity Investigations in Microorganisms

N-acyl amino acids are known to exhibit antimicrobial properties, and their mode of action is generally attributed to their surfactant-like ability to disrupt microbial cell membranes.

Membrane Disruption Mechanisms

The primary mechanism by which this compound is expected to exert antimicrobial effects is through the disruption of the bacterial cytoplasmic membrane. Similar to other fatty acid derivatives and lipopeptides, its amphiphilic nature allows it to interact with and insert into the phospholipid bilayer of bacterial membranes. oup.comasm.org

This insertion process is believed to occur in several stages:

Insertion and Destabilization: The dodecanoyl tail penetrates the hydrophobic core of the lipid bilayer. This disrupts the ordered structure of the membrane, increasing its fluidity and permeability. nih.gov

Loss of Integrity: The disruption can lead to the formation of transient pores or a general collapse of the membrane structure. nih.gov This compromises the membrane's function as a selective barrier, resulting in the leakage of essential intracellular components, such as ions (e.g., K+), metabolites, and even small proteins. asm.org This loss of cellular contents and the dissipation of the membrane potential ultimately lead to cell death.

The effectiveness of this membrane disruption can depend on the specific structure of the N-acyl amino acid, including the length of the acyl chain and the nature of the amino acid headgroup. tandfonline.com

Inhibition of Microbial Growth and Metabolic Processes

Beyond direct membrane lysis, the antimicrobial action of this compound can also involve the inhibition of microbial growth and key metabolic processes. As an acidic molecule, it can interfere with the microbial cell's internal environment.

One proposed mechanism for organic acids is their ability to diffuse across the cell membrane in their undissociated form. Once inside the cytoplasm, which typically has a higher pH, the acid dissociates, releasing protons (H+). This can lead to a drop in the intracellular pH, which can have several detrimental effects on the microorganism:

Enzyme Inhibition: Many essential enzymes have a narrow optimal pH range for their activity. A significant decrease in cytoplasmic pH can lead to the denaturation of these enzymes and the inhibition of critical metabolic pathways, such as glycolysis and cellular respiration.

Disruption of Transport: The proton motive force across the cell membrane is crucial for nutrient transport and ATP synthesis. The accumulation of protons inside the cell can disrupt this gradient, impairing the cell's ability to take up nutrients and generate energy.

This dual action of membrane disruption and intracellular acidification makes N-acyl amino acids, including potentially this compound, effective antimicrobial agents against a range of microorganisms.

Role in Peptide Delivery Research Using Model Systems

The oral and transdermal delivery of peptide and protein therapeutics is a significant challenge due to their large size, hydrophilic nature, and susceptibility to enzymatic degradation. Chemical permeation enhancers are being investigated to overcome the epithelial barriers of the gastrointestinal tract and the skin.

Given its demonstrated properties as a permeation enhancer for small molecules, this compound and related compounds are of interest in peptide delivery research. The proposed role in these systems is to increase the permeability of mucosal membranes (such as buccal or intestinal epithelia) to allow for the transport of larger therapeutic peptides. mdpi.com The mechanism would be analogous to its action on the stratum corneum, involving the transient disruption of the epithelial cell membrane or the tight junctions between cells. mdpi.com

In model systems, this compound could be formulated with a peptide drug to assess its ability to increase the flux of the peptide across cultured cell monolayers (e.g., Caco-2 cells for intestinal models) or excised tissue. By fluidizing the cell membrane lipids, it could facilitate the transcellular passage of the peptide.

Impact on Yeast Physiology in Fermentation Research

The composition of fermentation media, including the availability of nitrogen sources like amino acids, significantly influences yeast metabolism, growth kinetics, and the production of volatile compounds that contribute to the flavor and aroma of fermented products. frontiersin.orgnih.gov

While direct studies on the impact of this compound on yeast physiology are not prominent, the introduction of amino acid derivatives into fermentation media could have several effects. Yeast can utilize various amino acids as a nitrogen source, and the specific amino acid can affect the metabolic pathways used and the byproducts generated. nih.gov For example, the metabolism of amino acids via the Ehrlich pathway is a major route for the production of higher alcohols (fusel alcohols), which are important flavor components. nih.gov

An N-acylated amino acid like this compound might influence yeast in several ways:

It could be metabolized, with the aspartic acid portion potentially entering the yeast's nitrogen metabolism pathways.

Its surfactant properties could alter the yeast cell membrane permeability, which might affect nutrient uptake or the secretion of metabolites.

At certain concentrations, its membrane-disrupting capabilities could inhibit yeast growth, which could be undesirable in most fermentation processes but potentially useful for controlling wild yeast contamination.

Further research would be needed to determine the specific effects of this compound on different yeast strains and fermentation outcomes.

Studies in Renal Proximal Tubule Microphysiological Systems

Renal proximal tubule microphysiological systems (MPS), also known as "kidney-on-a-chip" models, are advanced in vitro platforms that replicate the structure and function of the human kidney proximal tubule. frontiersin.orgresearchgate.net These systems are used to study drug transport, metabolism, and nephrotoxicity in a more physiologically relevant context than traditional 2D cell cultures.

There is currently no specific research available detailing the study of this compound in renal proximal tubule MPS. However, these systems would be the ideal platform to investigate its renal handling and potential toxicity. N-acetylated amino acids have been studied in the context of chronic kidney disease, indicating that the metabolism and clearance of acylated amino acids are relevant to kidney physiology. nih.gov

Should this compound be considered for systemic therapeutic applications, studies using renal MPS would be crucial to:

Determine if it is actively secreted or reabsorbed by the proximal tubule cells.

Assess its potential to cause cytotoxicity to renal cells.

Investigate its potential to interfere with the transport of other drugs, leading to drug-drug interactions.

These advanced in vitro models offer a powerful tool for the preclinical safety assessment of novel compounds like this compound.

Advanced Analytical Methodologies for N Dodecanoylaspartic Acid Research

Chromatographic and Spectrometric Techniques for Purity and Identity Confirmation

Ensuring the purity and verifying the chemical identity of N-Dodecanoylaspartic acid are foundational steps for any research application. This is typically achieved by combining the high-resolution separation power of chromatography with the definitive structural information provided by spectrometry.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. mdpi.com Given the molecule's amphiphilic nature, possessing both a long hydrocarbon tail and a polar amino acid headgroup, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound is governed by the hydrophobic interactions of its dodecanoyl chain with the stationary phase. A gradient elution, where the mobile phase composition is changed over time to become more nonpolar, is typically employed to ensure a sharp peak shape and efficient elution. Purity is assessed by the presence of a single major peak, with the percentage purity calculated from the relative peak area.

For unequivocal identity confirmation, HPLC is coupled with mass spectrometry (MS). High-resolution mass spectrometry (HRMS), using techniques like time-of-flight (TOF) or Orbitrap mass analyzers, provides a highly accurate mass measurement of the parent ion, which can be compared to the calculated theoretical mass of this compound (C16H29NO5). nih.gov Further structural verification is obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint, confirming the connectivity of the dodecanoyl group to the aspartic acid moiety.

Table 1: Hypothetical HPLC-MS/MS Parameters for Identity Confirmation of this compound

| Parameter | Condition/Value |

|---|---|

| Chromatographic Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Parent Ion (m/z) [M-H]⁻ | 314.1973 |

| Major MS/MS Fragments (m/z) | 132.0302 (Aspartic acid fragment), 183.1445 (Dodecanoyl fragment) |

Quantitative Analysis in Complex Biological Matrices (e.g., in vitro assay samples)

Determining the concentration of this compound in complex biological matrices, such as cell lysates or plasma from in vitro assays, requires highly sensitive and selective analytical methods. The method of choice for this application is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govdntb.gov.ua This technique offers the necessary specificity to distinguish the analyte from a multitude of endogenous matrix components. nih.gov

The process begins with sample preparation, a critical step to remove interfering substances like proteins and salts. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). An internal standard, a molecule structurally similar to this compound but with a different mass, is added at a known concentration before extraction to correct for sample loss during preparation and for variations in instrument response.

Following extraction, the sample is analyzed by LC-MS/MS, typically using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole selects the parent ion of this compound, the second quadrupole fragments it, and the third quadrupole selects a specific fragment ion for detection. This highly specific transition from parent to fragment ion minimizes background noise and allows for accurate quantification even at very low concentrations. A calibration curve is constructed using standards of known concentration to determine the amount of this compound in the unknown samples. nih.gov

Table 2: Illustrative Performance Characteristics of a Quantitative LC-MS/MS Assay for this compound

| Validation Parameter | Typical Acceptance Criteria/Result |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% of nominal value |

| Matrix Effect | Minimal and compensated by internal standard |

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes associated with molecular binding events. domainex.co.uk It is employed to obtain a complete thermodynamic profile of the interaction between this compound and its biological target, such as an enzyme or receptor. nih.govfrontiersin.org In a single ITC experiment, one can determine the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. domainex.co.ukwikipedia.org

The experiment involves titrating a solution of this compound into a sample cell containing the target macromolecule, all while maintaining a constant temperature. wikipedia.org Each injection of the ligand results in a small heat change (either exothermic or endothermic), which is precisely measured by the instrument. As the macromolecule becomes saturated with the ligand, the heat change per injection diminishes. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to macromolecule. Fitting this binding isotherm to a suitable model yields the thermodynamic parameters that characterize the interaction. This information is invaluable for understanding the driving forces behind the binding event (i.e., whether it is enthalpy- or entropy-driven). domainex.co.uk

Table 3: Hypothetical Thermodynamic Data from an ITC Experiment of this compound Binding to a Target Protein

| Thermodynamic Parameter | Symbol | Example Value | Information Provided |

|---|---|---|---|

| Stoichiometry | n | 1.05 | Number of ligand molecules binding per macromolecule |

| Dissociation Constant | K_d | 5.2 µM | Binding affinity (lower value = higher affinity) |

| Enthalpy Change | ΔH | -12.5 kcal/mol | Heat released or absorbed upon binding |

| Entropy Change | TΔS | -5.3 kcal/mol | Change in disorder of the system upon binding |

| Gibbs Free Energy Change | ΔG | -7.2 kcal/mol | Overall binding energy (calculated from ΔH and TΔS) |

Surface-Sensitive Analytical Techniques for Interfacial Studies (e.g., Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to study interfacial binding events. nih.gov It is particularly useful for characterizing the kinetics of the interaction between this compound and a target molecule that has been immobilized on a sensor surface. nih.gov SPR provides data on the association rate (k_a) and dissociation rate (k_d) of the binding event, from which the equilibrium dissociation constant (K_D) can be calculated. nih.gov

In a typical SPR experiment, the target protein is chemically coupled to a gold-coated sensor chip. A solution of this compound (the analyte) is then flowed over the sensor surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal and recorded in a sensorgram. The sensorgram plots the response units (RU) versus time, showing an association phase when the analyte is injected and a dissociation phase when the injection is replaced with buffer. By fitting the association and dissociation curves to kinetic models, the rate constants can be determined. This kinetic information complements the thermodynamic data from ITC, providing a more complete picture of the molecular interaction.

Table 4: Representative Kinetic Data from an SPR Analysis of this compound Interaction

| Kinetic Parameter | Symbol | Example Value | Description |

|---|---|---|---|

| Association Rate Constant | k_a | 2.1 x 10⁴ M⁻¹s⁻¹ | The rate at which the ligand-protein complex is formed. |

| Dissociation Rate Constant | k_d | 1.3 x 10⁻¹ s⁻¹ | The rate at which the ligand-protein complex decays. |

| Equilibrium Dissociation Constant | K_D | 6.2 µM | Measure of binding affinity, calculated as k_d/k_a. |

Future Research Trajectories and Emerging Paradigms in N Dodecanoylaspartic Acid Research

Exploration of Novel Biochemical Targets and Pathways

While the broader class of N-acyl amides is known to participate in various signaling functions, the specific biochemical roles of n-Dodecanoylaspartic acid remain largely uncharted territory. hmdb.ca Future research is set to delve into identifying its precise molecular targets and metabolic pathways, moving beyond generalized knowledge of related compounds.

N-acyl amides are recognized for their involvement in lipid signaling, with some interacting with transient receptor potential (TRP) channels and others being part of the "endocannabinoidome," a complex lipid signaling system. hmdb.camdpi.com Research will likely focus on determining if this compound interacts with these or other receptor families, such as G-protein coupled receptors (GPCRs) or nuclear receptors, which are common targets for lipid mediators. The structural combination of a saturated fatty acid and an acidic amino acid suggests potential for unique binding affinities and downstream signaling effects compared to other N-acyl amino acids like N-arachidonoyl ethanolamine (B43304) (Anandamide). mdpi.com

Furthermore, the metabolic fate of this compound is a critical area for investigation. L-aspartic acid is a central node in metabolism, involved in the urea (B33335) cycle, gluconeogenesis, and as a precursor for other amino acids and nucleotides. nih.govcaissonlabs.com Future studies will likely employ advanced analytical techniques, such as mass spectrometry-based metabolomics, to trace the biotransformation of this compound within cellular systems. This could reveal novel enzymatic pathways responsible for its synthesis and degradation and identify bioactive metabolites with their own distinct functions. Understanding these pathways is crucial, as the parent compound and its derivatives could play roles in metabolic homeostasis, inflammation, or cellular proliferation. hmdb.canih.govyoutube.com

| Research Focus Area | Potential Targets & Pathways | Rationale & Future Direction |

| Receptor Binding | Transient Receptor Potential (TRP) Channels, GPCRs, Nuclear Receptors | Investigate specific receptor interactions to elucidate signaling cascades initiated by this compound. |

| Metabolic Fate | Novel Hydrolases, Acyltransferases, Oxidative Pathways | Utilize 'omics' technologies to map the synthesis, degradation, and biotransformation of the compound, identifying potential bioactive metabolites. |

| Cellular Function | Inflammation, Metabolic Regulation, Cell Proliferation | Explore the downstream physiological effects based on identified pathways, linking molecular interactions to cellular responses. hmdb.canih.gov |

Development of Advanced Biomimetic Systems Utilizing this compound

The amphiphilic nature of this compound, featuring a hydrophilic aspartic acid head group and a hydrophobic 12-carbon tail, makes it an exceptional candidate for the development of advanced biomimetic systems. nih.gov Biomimetic materials aim to replicate the structure and function of biological systems for applications in medicine and technology. nih.gov

Future research will likely harness the self-assembly properties of this compound to create novel nanostructures. These could include micelles, vesicles (liposomes), or hydrogels. Such systems have immense potential in drug delivery, where they can encapsulate therapeutic agents, enhance their solubility, and provide controlled release. nih.govmdpi.com The aspartic acid component offers functional handles (carboxylic acid groups) that can be used to conjugate targeting ligands or other molecules, enabling the creation of "smart" delivery vehicles that can be directed to specific tissues or cells. nih.gov

In the realm of tissue engineering, L-aspartic acid has been used to synthesize functional poly(ester amide)s (PEAs) that serve as scaffolds for cell growth. nih.gov Building on this, this compound could be used as a monomer or a surfactant to create biocompatible and biodegradable scaffolds with tailored mechanical properties and surface chemistries that promote cell adhesion, proliferation, and differentiation. Its structure could help mimic the extracellular matrix, providing a more naturalistic environment for tissue regeneration.

| Biomimetic Application | System Type | Potential Functionality |

| Drug Delivery | Micelles, Liposomes, Nanoparticles | Encapsulation of hydrophobic drugs, controlled release, targeted delivery via surface functionalization. nih.gov |

| Tissue Engineering | Hydrogels, Functionalized Polymer Scaffolds | Mimicking the extracellular matrix, promoting cell adhesion and growth, biodegradable implants. nih.gov |

| Biosensors | Self-Assembled Monolayers | Creating stable, functional surfaces for the detection of specific biomolecules. |

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The complexity of biological systems necessitates powerful computational tools to predict molecular interactions and functional outcomes. The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize research on compounds like this compound. nih.govnih.gov

One of the primary future applications will be in predictive modeling for drug discovery. mit.edu ML algorithms can be trained on vast datasets of known ligand-protein interactions to predict the binding affinity of this compound to a wide array of potential protein targets. nih.gov This in silico screening can rapidly identify promising biochemical targets for further experimental validation, significantly accelerating the research process. Geometric deep learning models, for instance, are becoming adept at predicting how molecules like this will dock with proteins. mit.edu

Furthermore, AI can be employed to analyze large-scale 'omics' data (genomics, proteomics, metabolomics) from experiments involving this compound. ML models can identify subtle patterns and correlations within these complex datasets that are invisible to human analysis, helping to construct comprehensive maps of its metabolic pathways and signaling networks. youtube.com AI models like DreaMS are also being developed to accelerate the identification of unknown molecules from mass spectrometry data, a tool that could be pivotal in discovering novel metabolites of this compound. eurekalert.org In materials science, AI could simulate the self-assembly of this compound under various conditions to predict the morphology and properties of the resulting biomimetic structures.

| AI/ML Application | Technique | Research Goal |

| Target Identification | Molecular Docking, Deep Learning | Predict binding of this compound to novel protein targets. mit.edu |

| Pathway Analysis | Pattern Recognition, Network Analysis | Elucidate metabolic and signaling pathways from complex 'omics' data. youtube.com |

| Biomaterial Design | Molecular Dynamics Simulations | Model the self-assembly of molecules to design advanced biomimetic systems with desired properties. |

Interdisciplinary Research with Material Sciences and Nanotechnology

The unique chemical structure of this compound places it at the intersection of biochemistry and material sciences, opening up exciting avenues for interdisciplinary research. Its potential as a building block for functional nanomaterials is a key area of future exploration. nih.gov

In nanotechnology, the compound's surfactant-like properties can be exploited to synthesize and stabilize nanoparticles. deepscienceresearch.com For instance, it could be used to create biocompatible coatings for metallic or ceramic nanoparticles, improving their stability in biological fluids and enabling their use in biomedical imaging or targeted therapies. nih.govsemanticscholar.org The aspartic acid head group can chelate metal ions, suggesting a role in the template-directed synthesis of novel inorganic nanostructures.

The development of "smart" materials that respond to environmental stimuli is another promising direction. Hydrogels formed from this compound or its polymers could be designed to respond to changes in pH or temperature, due to the ionizable carboxylic acid groups of the aspartic acid residue. Such stimuli-responsive materials could be used for on-demand drug release or as injectable scaffolds that solidify in situ. This convergence of disciplines will be essential to translate the fundamental biochemical understanding of this compound into tangible technological and therapeutic innovations.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing n-Dodecanoylaspartic acid with high purity, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves coupling dodecanoic acid to aspartic acid via acylation. To ensure reproducibility:

- Use anhydrous conditions and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficient coupling .

- Monitor reaction progress via TLC or HPLC, and characterize intermediates/final products using -NMR and FT-IR to confirm ester/amide bond formation .

- Purity assessment should include elemental analysis and mass spectrometry (e.g., ESI-MS) to detect unreacted precursors .

Q. How can researchers validate the stability of n-Dodecanoylaspartic acid under varying experimental conditions (pH, temperature)?

- Methodological Answer :

- Perform accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25–60°C for 24–72 hours .

- Analyze degradation products via LC-MS and compare with reference standards.

- Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. What spectroscopic techniques are most effective for characterizing n-Dodecanoylaspartic acid, and how should conflicting spectral data be resolved?

- Methodological Answer :

- Primary techniques : -NMR (for acyl chain and aspartate proton environments), -NMR (carbonyl group confirmation), and FT-IR (C=O stretching at ~1700 cm) .

- Data contradiction resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline). Discrepancies may arise from solvent impurities or tautomerism; replicate experiments under controlled conditions are critical .

Advanced Research Questions

Q. How can researchers design experiments to investigate the interaction of n-Dodecanoylaspartic acid with lipid bilayers or protein targets?

- Methodological Answer :

- Lipid bilayer studies : Use fluorescence anisotropy or surface plasmon resonance (SPR) to measure partitioning coefficients. Prepare liposomes with varying lipid compositions (e.g., DOPC:DPPC) to mimic biological membranes .

- Protein interaction studies : Employ isothermal titration calorimetry (ITC) or NMR titration to quantify binding affinities. Molecular dynamics simulations (e.g., GROMACS) can predict binding modes and thermodynamics .

Q. What statistical approaches are optimal for analyzing dose-response data in cytotoxicity assays involving n-Dodecanoylaspartic acid?

- Methodological Answer :

- Fit dose-response curves using nonlinear regression (e.g., Hill equation) in software like GraphPad Prism or R’s

drcpackage . - Address variability by applying mixed-effects models if replicates show heterogeneity. Use bootstrapping to estimate confidence intervals for IC values .

Q. How should contradictory findings in the literature about n-Dodecanoylaspartic acid’s metabolic effects be critically evaluated?

- Methodological Answer :

- Conduct a systematic review following PRISMA guidelines . Extract data from studies using standardized criteria (e.g., cell lines, assay protocols).

- Perform meta-regression to identify covariates (e.g., exposure duration, solvent type) explaining variability. Use funnel plots to assess publication bias .

Q. What computational strategies are recommended for predicting the physicochemical properties of n-Dodecanoylaspartic acid derivatives?

- Methodological Answer :

- Use QSAR models via tools like MOE or OpenBabel to predict logP, solubility, and bioavailability. Validate predictions with experimental data (e.g., shake-flask method for logP) .

- Molecular docking (AutoDock Vina) can prioritize derivatives for synthesis based on binding energy scores to target proteins .

Key Considerations for Researchers

- Reproducibility : Document experimental parameters rigorously (e.g., solvent purity, instrument calibration) to align with guidelines in the Beilstein Journal of Organic Chemistry .

- Data Interpretation : Address outliers using Grubbs’ test and validate hypotheses with orthogonal methods (e.g., NMR + MS) .

- Ethical Reporting : Avoid selective data presentation; disclose all negative results in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.